![molecular formula C19H14ClN5O2 B2539048 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide CAS No. 919859-01-1](/img/structure/B2539048.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H14ClN5O2 and its molecular weight is 379.8. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Development
The nitrogen-containing bicyclic heterocycles, such as pyrido [1,2-a]pyrimidin-4-ones, play a crucial role in pharmaceutical research. These compounds exhibit diverse biological activities and have been investigated as potential drug candidates. Notably, several pyrido [1,2-a]pyrimidin-4-one derivatives have been applied in clinical trials for various conditions, including antipsychotic agents, tranquilizers, antioxidants, and antiulcer agents . Researchers continue to explore novel synthetic strategies to efficiently construct and diversify these scaffolds.
Catalysis
The compound’s structure suggests potential applications in catalysis. For instance:
- CuI-Catalyzed Synthesis : A recent study demonstrated the synthesis of multisubstituted pyrido [1,2-a]pyrimidin-4-ones via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction. This protocol allows practical and modular synthesis from readily available starting materials, with good functional group tolerance and gram-scale preparation .
- Montmorillonite K10 Clay Catalysis : Montmorillonite K10 clay has been used as a heterogeneous catalyst for condensation reactions, providing high yields of products. Exploring its potential in the synthesis of pyrido [1,2-a]pyrimidin-4-ones could be interesting .
Organic Synthesis
- Sequential Reactions : Designing minimally hazardous, environmentally friendly, and energy-efficient sequential reaction sequences is essential. For instance, synthesizing N-phenylmaleimide precursors for Diels–Alder reactions could benefit from efficient synthetic pathways .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By disrupting the normal progression of the cell cycle, the compound can halt the proliferation of cells . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
It is noted that compounds in this series have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of the affected cells, depending on the specific cellular context .
properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-5-7-13(8-6-12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)15-4-2-3-14(20)9-15/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYYQXQNAIVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide |
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